molecular formula C5H4F3NOS B1371508 (4-(Trifluoromethyl)thiazol-2-yl)methanol CAS No. 204319-69-7

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Cat. No. B1371508
M. Wt: 183.15 g/mol
InChI Key: VIGAFTQUOHZWIC-UHFFFAOYSA-N
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Patent
US08283479B2

Procedure details

4-Trifluoromethyl-thiazole-2-carboxylic acid ethyl ester (131 mg) was dissolved in THF (5 ml). The reaction mixture was then cooled to −78° C. DIBAL-H (4.7 ml, 1.0 M in tetrahydrofurane) was added slowly during a period of 10 min. The cooling bath was removed, and the solution was kept under stirring for 30 min at RT. The solution was then cooled to 0° C., and NaF (784 mg) was added, followed by the slow addition of 3 ml water. The product was extracted by ethyl acetate. The solvent was removed, and the crude product was used in alkylation reactions without further purification.
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=1)=O)C.CC(C[AlH]CC(C)C)C>C1COCC1>[F:14][C:11]([F:12])([F:13])[C:9]1[N:10]=[C:6]([CH2:4][OH:3])[S:7][CH:8]=1

Inputs

Step One
Name
Quantity
131 mg
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
under stirring for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
NaF (784 mg) was added
ADDITION
Type
ADDITION
Details
followed by the slow addition of 3 ml water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was used in alkylation reactions without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C=1N=C(SC1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.